molecular formula C6H9NO4 B8433848 4-(2-Hydroxyethyl)-3,5-dioxomorpholine

4-(2-Hydroxyethyl)-3,5-dioxomorpholine

Cat. No.: B8433848
M. Wt: 159.14 g/mol
InChI Key: JLSSECPMBLCMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl)-3,5-dioxomorpholine is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features two ketone groups at positions 3 and 5 and a 2-hydroxyethyl substituent at position 4. Morpholine derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)morpholine-3,5-dione

InChI

InChI=1S/C6H9NO4/c8-2-1-7-5(9)3-11-4-6(7)10/h8H,1-4H2

InChI Key

JLSSECPMBLCMGV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural features of 4-(2-Hydroxyethyl)-3,5-dioxomorpholine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Morpholine 3,5-dioxo groups; 4-(2-hydroxyethyl) C₆H₁₀NO₄* 160*
HEPES () Piperazine 4-(2-hydroxyethyl), ethanesulfonic acid group C₈H₁₈N₂O₄S 238
Etophylline () Xanthine (purine) 7-(2-hydroxyethyl), 1,3-dimethyl groups C₉H₁₂N₄O₃ 224
2-Hydroxy-5-(2-hydroxyethyl)-phenyl-β-D-glucopyranoside () Phenolic glycoside Hydroxyethylphenyl, glucopyranoside C₁₄H₂₀O₈* 316*

*Calculated based on structural analysis.

Key Observations :

  • Morpholine vs. Piperazine : HEPES contains a piperazine ring (two nitrogen atoms) with a sulfonic acid group, enabling zwitterionic behavior, while this compound lacks ionic groups but includes ketones, enhancing polarity .
  • Xanthine Core : Etophylline’s purine backbone confers biological activity (e.g., bronchodilation), unlike morpholine derivatives, which are typically synthetic intermediates .
  • Phenolic Glycosides: and highlight hydroxyethylphenols (e.g., tyrosol) and glycosides, which are antioxidants but structurally distinct from heterocyclic derivatives .

Physicochemical Properties

Property This compound HEPES Etophylline
Water Solubility Moderate (polar ketones, hydroxyethyl) High (zwitterionic) Low (non-ionic)
pKa (predicted) ~6–8 (amine/ketone interactions) 7.5 (sulfonic acid) ~8–10 (xanthine)
Stability Sensitive to hydrolysis (ketones) High (buffer) Moderate (oxidizes)

Notes:

  • The hydroxyethyl group in this compound likely enhances solubility compared to unsubstituted morpholine.
  • HEPES’ ionic nature makes it ideal for biological buffering, whereas the target compound’s ketones may limit stability in aqueous media .

Key Differences :

  • HEPES and phenolic compounds have well-established commercial uses, while this compound’s applications remain speculative, likely restricted to niche chemical synthesis.

Research Findings and Limitations

  • Synthesis: The patent in describes hydroxyethylaminoethanol as a precursor, suggesting analogous routes for synthesizing the target compound.
  • Stability Challenges : The dioxo groups in this compound may render it prone to degradation under acidic or basic conditions, necessitating stabilization strategies.

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